4-(2-Hydroxypropyl)oxane-4-carbaldehyde
Description
4-(2-Hydroxypropyl)oxane-4-carbaldehyde is a tetrahydropyran (oxane) derivative featuring a carbaldehyde group and a 2-hydroxypropyl substituent at the 4-position of the oxane ring. This compound combines the conformational rigidity of the six-membered oxane ring with the reactive aldehyde functional group and a hydrophilic hydroxypropyl side chain.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxypropyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-8(11)6-9(7-10)2-4-12-5-3-9/h7-8,11H,2-6H2,1H3 |
InChI Key |
FGHYYXDORSTZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCOCC1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyoxane with 2-bromopropanol under basic conditions to form the hydroxypropyl derivative. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Hydroxypropyl)oxane-4-carboxylic acid.
Reduction: 4-(2-Hydroxypropyl)oxane-4-methanol.
Substitution: 4-(2-Alkoxypropyl)oxane-4-carbaldehyde or 4-(2-Acylpropyl)oxane-4-carbaldehyde.
Scientific Research Applications
4-(2-Hydroxypropyl)oxane-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Potential: The hydroxypropyl group’s role in enhancing bioactivity (as seen in eugenol derivatives) suggests that 4-(2-Hydroxypropyl)oxane-4-carbaldehyde could be explored as a biopesticide or drug carrier, especially if encapsulated in lipid systems .
- Drug Development : The oxane ring’s rigidity may improve metabolic stability compared to flexible aliphatic aldehydes, making it a candidate for central nervous system (CNS) drug intermediates, similar to piperidine derivatives in .
Biological Activity
4-(2-Hydroxypropyl)oxane-4-carbaldehyde is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C8H14O3
- Molecular Weight : 158.19 g/mol
- IUPAC Name : 4-(2-Hydroxypropyl)oxane-4-carbaldehyde
Biological Activity Overview
The biological activity of 4-(2-Hydroxypropyl)oxane-4-carbaldehyde has been explored in several studies, indicating its potential as an antimicrobial and anti-inflammatory agent. The compound's structure suggests it may interact with various biological pathways, particularly those involved in oxidative stress and inflammation.
The proposed mechanisms through which 4-(2-Hydroxypropyl)oxane-4-carbaldehyde exerts its effects include:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell survival and apoptosis.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Lowers inflammatory markers |
Case Study 1: Antioxidant Properties
In a study examining the antioxidant properties of various compounds, 4-(2-Hydroxypropyl)oxane-4-carbaldehyde demonstrated significant scavenging activity against reactive oxygen species (ROS). The study utilized the DPPH assay, revealing a dose-dependent response that suggests potential applications in preventing oxidative damage in cellular systems.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial effects of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a natural preservative or therapeutic agent in treating bacterial infections.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that treatment with 4-(2-Hydroxypropyl)oxane-4-carbaldehyde significantly reduced levels of pro-inflammatory cytokines in vitro. This effect was attributed to the compound's ability to inhibit NF-kB activation, a key regulator of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
